N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide
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Overview
Description
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide is a complex organic compound that features a piperidine ring substituted with a methylsulfonyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized and functionalized with a methylsulfonyl group. This can be achieved through the reaction of piperidine with methylsulfonyl chloride under basic conditions.
Attachment of the Benzamide Moiety: The functionalized piperidine is then reacted with 2-(methylthio)benzoyl chloride to form the final compound. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of piperidine derivatives with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. The piperidine ring and benzamide moiety can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide: shares similarities with other piperidine derivatives and benzamide compounds.
This compound: can be compared to compounds like piperidine-4-carboxamide and benzamide derivatives.
Uniqueness
- The combination of a piperidine ring with a methylsulfonyl group and a benzamide moiety makes this compound unique. This structure provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
2-methylsulfanyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-21-14-6-4-3-5-13(14)15(18)16-11-12-7-9-17(10-8-12)22(2,19)20/h3-6,12H,7-11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPCZAXRPMPTBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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